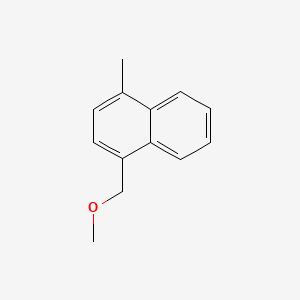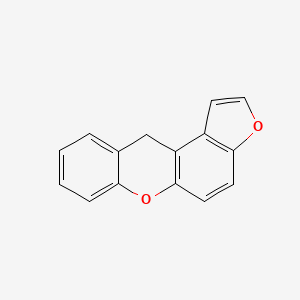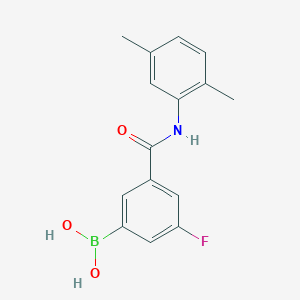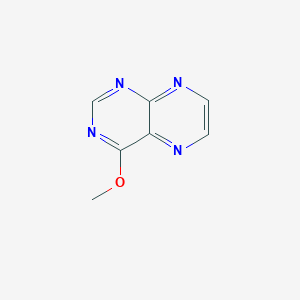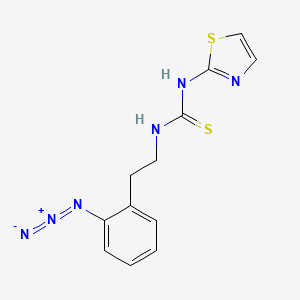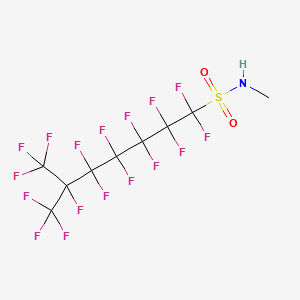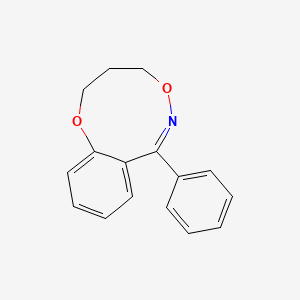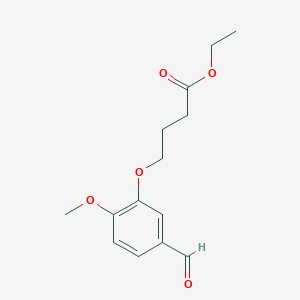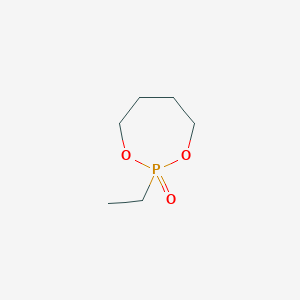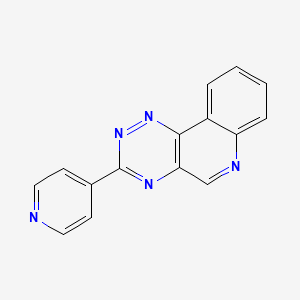
Disodium DL-homocysteinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The preparation of disodium DL-homocysteinate typically involves the demethylation of DL-methionine. One method involves the use of metallic sodium to reduce DL-methionine, followed by cyclization to obtain DL-homocysteine thiolactone hydrochloride . Another method uses 2-methyl-4-chlorobutyryl chloride as a raw material, which undergoes several steps including distillation, reaction with iodine and ammonia water, and finally re-crystallization to obtain the desired product . These methods are designed to be cost-effective, environmentally friendly, and suitable for large-scale production.
化学反応の分析
Disodium DL-homocysteinate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine, ammonia water, and phase transfer catalysts . The major products formed from these reactions include DL-homocysteine thiolactone hydrochloride and other derivatives . The specific conditions and reagents used can significantly influence the yield and purity of the final products.
科学的研究の応用
Disodium DL-homocysteinate has a wide range of applications in scientific research. In chemistry, it is used as a reagent in the synthesis of other compounds. In biology, it is used to study the metabolism of sulfur-containing amino acids and their role in various physiological processes . In medicine, it is used to induce hyperhomocysteinemia in animal models to study its effects on cardiovascular diseases and other health conditions . Additionally, it has applications in the development of functionalized nanocomposites for various industrial uses .
作用機序
The mechanism of action of disodium DL-homocysteinate involves its role as an intermediate in the metabolism of methionine. It is converted to homocysteine, which can then be remethylated to methionine or further metabolized to cysteine . This process involves several enzymes and cofactors, including methylene tetrahydrofolate reductase, cystathionine-β-synthase, and vitamins B6, B9, and B12 . The compound’s effects are mediated through its influence on these metabolic pathways and its ability to modulate redox potential and protein modification .
類似化合物との比較
Disodium DL-homocysteinate is similar to other sulfur-containing amino acids such as cysteine and methionine. it is unique in its role as an intermediate in the methionine metabolism pathway . Other similar compounds include DL-homocysteine thiolactone hydrochloride and S-adenosylhomocysteine, which also play roles in sulfur amino acid metabolism . The uniqueness of this compound lies in its specific chemical structure and its applications in inducing hyperhomocysteinemia for research purposes .
特性
CAS番号 |
85712-14-7 |
|---|---|
分子式 |
C8H16N2Na2O4S2 |
分子量 |
314.3 g/mol |
IUPAC名 |
disodium;2-amino-4-sulfanylbutanoate |
InChI |
InChI=1S/2C4H9NO2S.2Na/c2*5-3(1-2-8)4(6)7;;/h2*3,8H,1-2,5H2,(H,6,7);;/q;;2*+1/p-2 |
InChIキー |
LUOWHQJAZABCGD-UHFFFAOYSA-L |
正規SMILES |
C(CS)C(C(=O)[O-])N.C(CS)C(C(=O)[O-])N.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


